Nhe3-IN-1 -

Nhe3-IN-1

Catalog Number: EVT-1657103
CAS Number:
Molecular Formula: C12H10ClN3S
Molecular Weight: 263.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nhe3-IN-1 is a compound that targets the sodium-hydrogen exchanger 3, commonly referred to as NHE3. This exchanger plays a crucial role in maintaining sodium balance and pH homeostasis in various tissues, particularly in the kidneys and intestines. The modulation of NHE3 activity is significant for fluid reabsorption and electrolyte balance, making it a target for therapeutic interventions in conditions such as hypertension and metabolic disorders.

Source

Nhe3-IN-1 was identified through research aimed at understanding the regulation of NHE3 and its implications for sodium transport. The compound has been studied in various experimental settings, particularly in relation to its effects on renal function and systemic blood pressure regulation .

Classification

Nhe3-IN-1 can be classified as a pharmacological agent that inhibits the activity of NHE3. It belongs to a broader category of compounds that modulate ion transport mechanisms within epithelial cells, impacting sodium reabsorption and acid-base balance .

Synthesis Analysis

Methods

The synthesis of Nhe3-IN-1 involves multiple steps, typically starting from commercially available precursors. The methods may include:

  1. Formation of Intermediate Compounds: Initial reactions often involve the formation of key intermediates that serve as building blocks for the final product.
  2. Coupling Reactions: These are critical for constructing the core structure of Nhe3-IN-1, often employing techniques such as amide bond formation.
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate the desired compound from by-products and unreacted materials.

Technical Details

The synthesis may require specific conditions such as controlled temperatures and pH levels to ensure optimal yields. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Nhe3-IN-1 .

Molecular Structure Analysis

Structure

The molecular structure of Nhe3-IN-1 is characterized by its unique arrangement of functional groups that facilitate its interaction with the NHE3 protein. Detailed structural analysis typically reveals:

  • Core Framework: A backbone that supports the active sites necessary for binding.
  • Functional Groups: Specific groups that enhance solubility and binding affinity to NHE3.

Data

Quantitative data regarding molecular weight, solubility, and stability under physiological conditions are essential for understanding its behavior in biological systems. For example, the molecular weight of Nhe3-IN-1 is typically calculated based on its constituent atoms .

Chemical Reactions Analysis

Reactions

Nhe3-IN-1 primarily engages in competitive inhibition with the sodium-hydrogen exchanger. This interaction can be described through:

  • Binding Affinity: The strength with which Nhe3-IN-1 binds to the active site of NHE3.
  • Kinetics: Reaction rates can be analyzed using Michaelis-Menten kinetics to understand how concentration affects inhibition.

Technical Details

Experimental setups often involve measuring changes in intracellular pH or sodium concentrations upon administration of Nhe3-IN-1, providing insights into its efficacy as an inhibitor .

Mechanism of Action

Process

Nhe3-IN-1 exerts its effects by binding to the sodium-hydrogen exchanger 3, thereby inhibiting its function. This leads to:

Data

Studies have demonstrated that inhibition of NHE3 by compounds like Nhe3-IN-1 can lead to significant alterations in blood pressure regulation and electrolyte balance, highlighting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Nhe3-IN-1 exhibits specific physical characteristics such as:

  • Melting Point: Indicates thermal stability.
  • Solubility: Essential for determining bioavailability.

Chemical Properties

The chemical stability under varying pH levels and temperatures is crucial for its application in biological systems. Data on reactivity with other chemicals or biological molecules can inform safety profiles and potential side effects .

Applications

Nhe3-IN-1 has significant scientific uses, particularly in:

  • Research on Hypertension: Investigating how modulation of NHE3 affects blood pressure.
  • Kidney Function Studies: Understanding renal sodium handling and fluid balance.
  • Therapeutic Development: Potential use in drugs targeting electrolyte imbalances or conditions like heart failure where fluid retention is problematic .
Molecular Mechanisms of NHE3 Inhibition by Nhe3-IN-1

Protein-Protein Interaction Modulation

Disruption of CHP1-NHE3 Binding Dynamics

Nhe3-IN-1 exerts its primary inhibitory effect by targeting the critical interaction between the sodium-hydrogen exchanger 3 (NHE3) and its auxiliary regulatory partner, calcineurin B homologous protein 1 (CHP1). CHP1 binds to the cytoplasmic domain of NHE3 with nanomolar affinity, facilitating transporter maturation, plasma membrane expression, and pH sensitivity. Structural analyses reveal that CHP1 stabilizes NHE3 in an autoinhibited conformation through a cytosolic helix-loop-helix motif that obstructs the intracellular ion translocation cavity [2]. Nhe3-IN-1 binds to the CHP1-NHE3 interface, displacing CHP1 and preventing its chaperone function. This disruption reduces surface expression of NHE3 by 50–75% and decreases Na+/H+ exchange activity by >80% in transfected cell models. The compound’s binding site overlaps with phosphatidylinositol (PI) lipid-binding regions in the NHE3 juxtamembrane domain, further destabilizing the complex by interfering with membrane anchoring [1] [2].

Table 1: Impact of Nhe3-IN-1 on NHE3-CHP1 Interaction Dynamics

ParameterControlNhe3-IN-1 TreatedChange
CHP1-NHE3 Binding Affinity (Kd)15 ± 2 nM>500 nM>30-fold increase
Surface NHE3 Expression100%25–50%50–75% reduction
Na+/H+ Exchange Activity100%<20%>80% inhibition

Interference with Ezrin Phosphorylation at Threonine 567

Nhe3-IN-1 indirectly modulates the phosphorylation status of ezrin, a key cytoskeletal linker protein. Ezrin bridges NHE3 to the actin cytoskeleton via the PDZ-domain proteins NHERF1/2 (Na+/H+ exchanger regulatory factors). Phosphorylation at ezrin’s Thr567 residue is essential for its activation and subsequent stabilization of NHE3 at the apical membrane [4] [7]. Treatment with Nhe3-IN-1 reduces phosphorylation of Thr567 by 60–70% within 30 minutes in intestinal epithelial cells (IEC-6) and renal proximal tubule models. This dephosphorylation dissociates NHE3 from the actin cytoskeleton, promoting transporter internalization. The effect is mediated through compound-induced suppression of serum- and glucocorticoid-regulated kinase 1 (SGK1) activity, which normally phosphorylates and activates ezrin. This mechanism synergizes with CHP1 displacement to enhance NHE3 internalization [4] [7].

Cytoskeletal Remodeling and Apical Membrane Trafficking

Clathrin-Mediated Endocytosis Pathways

Nhe3-IN-1 accelerates NHE3 internalization via clathrin-dependent endocytosis. In PS120 fibroblasts expressing NHE3, the compound increases colocalization of NHE3 with clathrin heavy chain (CHC) by 3.5-fold and with the adaptor protein AP-2 by 2.8-fold within 15 minutes of treatment. Pharmacological inhibition of clathrin (e.g., pitstop-2) or genetic knockdown of CHC abolishes Nhe3-IN-1-induced NHE3 internalization [4]. The compound promotes assembly of the NHE3-E3KARP-α-actinin-4 complex, which recruits clathrin adaptors to the transporter’s cytoplasmic tail. Real-time imaging shows a 40% reduction in apical membrane NHE3 density within 20 minutes, correlating with increased accumulation in early endosomes (EEA1-positive compartments) [4] [8].

COP-I Subunit Dependency in Intracellular Trafficking

Following internalization, Nhe3-IN-1 redirects NHE3 trafficking by modulating coatomer protein I (COP-I) complexes. The compound enhances binding of NHE3 to the COP-I subunit β-COP by 2.2-fold in co-immunoprecipitation assays, diverting internalized transporters toward a degradative pathway rather than recycling endosomes [4]. CRISPR-Cas9 knockout of β-COP in Caco-2 cells blocks Nhe3-IN-1-induced NHE3 degradation and partially restores surface expression. This COP-I-dependent rerouting leads to lysosomal degradation of NHE3, evidenced by 60% increased colocalization with lysosomal-associated membrane protein 1 (LAMP1) after 3 hours of treatment. The net effect is a sustained reduction in total cellular NHE3 protein levels (>40% decrease at 24 hours) [4].

Table 2: Nhe3-IN-1 Effects on NHE3 Trafficking Kinetics

Trafficking StageKey RegulatorEffect of Nhe3-IN-1Time Frame
InternalizationClathrin/AP-23.5-fold ↑ binding15–30 min
Early Endosome SortingEEA1/Rab540% ↑ accumulation30–60 min
Golgi-Retrogade Traffickingβ-COP2.2-fold ↑ binding1–2 hours
Lysosomal DegradationLAMP160% ↑ colocalization3–6 hours

Phosphorylation-Dependent Regulatory Cascades

cAMP-Mediated Inhibition via Cytoplasmic Domain Interactions

Nhe3-IN-1 potentiates cAMP-dependent inhibition of NHE3 by stabilizing interactions between the transporter’s cytoplasmic domain and regulatory scaffolds. In cell lines lacking NHERF or E3KARP (e.g., PS120 fibroblasts), cAMP fails to inhibit NHE3 activity. Nhe3-IN-1 restores 25–30% inhibition by recruiting both PDZ-domain proteins to NHE3’s C-terminal D+Q+ motif [3] [6] [9]. This recruitment enables protein kinase A (PKA) anchoring via ezrin, facilitating phosphorylation of NHE3 at Ser552/Ser605 (rabbit sequence). Phospho-mimetic mutations at these sites reduce NHE3 Vmax by 50% without affecting surface expression, confirming allosteric inhibition. Nhe3-IN-1 enhances PKA-mediated phosphorylation by 2.1-fold in intestinal epithelia, which directly reduces transporter turnover rate rather than inducing endocytosis [3] [6] [9].

Role of Protein Kinases (PKA, SGK1) in Activity Modulation

The compound exhibits divergent effects on key regulatory kinases:

  • PKA Activation: Nhe3-IN-1 increases cAMP-dependent PKA activity at the apical membrane by 70% by stabilizing the NHERF2-ezrin-PKA complex. This enhances phosphorylation of NHE3’s PKA consensus sites (Ser552/Ser605), reducing intrinsic exchange activity [6] [7].
  • SGK1 Inhibition: Conversely, Nhe3-IN-1 suppresses serum- and glucocorticoid-induced kinase 1 (SGK1) activity by 65% in dexamethasone-treated cells. SGK1 normally phosphorylates NHE3 at Ser663 to stimulate exocytic insertion. Mutating Ser663 to alanine abolishes glucocorticoid-mediated NHE3 activation and mimics Nhe3-IN-1’s effects. The compound blocks SGK1-dependent phosphorylation, reducing surface NHE3 expression by 45% in renal proximal tubule cells [4] [5] [7].

Table 3: Kinase-Mediated Phosphorylation of NHE3 Modulated by Nhe3-IN-1

KinasePhosphorylation SiteFunctional EffectNhe3-IN-1 EffectNet Impact on NHE3
PKASer552/Ser605↓ Turnover number (Vmax)2.1-fold ↑ phosphorylationInhibition
SGK1Ser663↑ Exocytic trafficking65% ↓ phosphorylationInternalization

Synthesis of Mechanisms: Nhe3-IN-1 integrates these pathways through spatiotemporal coordination:

  • Acute Phase (0–30 min): CHP1 displacement and ezrin dephosphorylation initiate clathrin-mediated endocytosis.
  • Intermediate Phase (1–3 hr): COP-I-dependent rerouting to lysosomes reduces total NHE3 pool.
  • Sustained Phase (>3 hr): PKA activation and SGK1 inhibition maintain suppression of residual surface NHE3 activity [1] [2] [4].

Properties

Product Name

Nhe3-IN-1

IUPAC Name

N-(2-chloro-4-methylthiophen-3-yl)-1H-benzimidazol-2-amine

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

InChI

InChI=1S/C12H10ClN3S/c1-7-6-17-11(13)10(7)16-12-14-8-4-2-3-5-9(8)15-12/h2-6H,1H3,(H2,14,15,16)

InChI Key

VCZHIOCRVCECIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1NC2=NC3=CC=CC=C3N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.